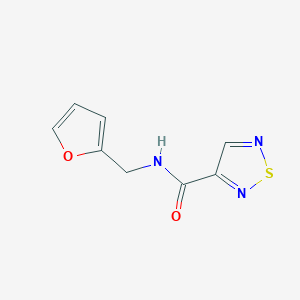

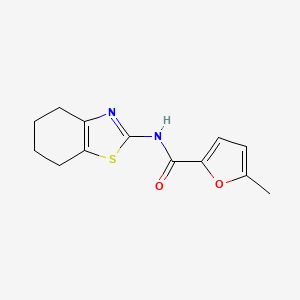

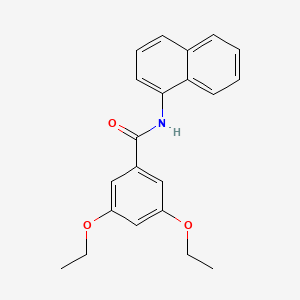

N-(2-furylmethyl)-1,2,5-thiadiazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2-furylmethyl)-1,2,5-thiadiazole-3-carboxamide and related compounds involves several steps, including the reaction of thiadiazoles with various carboxamides. A notable method involves the reaction of 5-alkyl(aryl)-2-amino-1,3,4-thiadiazoles with specific carboxychlorides in the presence of triethylamine, leading to moderate yields of thiadiazole carboxamides. The structures of synthesized compounds are typically confirmed using spectroscopic methods like IR, NMR, and elemental analysis (Tang Zi-lon, 2015).

Mechanism of Action

Target of Action

N-(2-furylmethyl)-1,2,5-thiadiazole-3-carboxamide, also known as Furosemide, is a potent loop diuretic that primarily targets the kidneys . It acts on the nephron, the functional unit of the kidney, to increase water loss from the body .

Mode of Action

Furosemide works by inhibiting electrolyte reabsorption from the kidneys and enhancing the excretion of water from the body . This interaction with its targets results in increased urine production and decreased fluid accumulation in the body, relieving symptoms of fluid overload .

Biochemical Pathways

Furosemide affects the sodium-potassium-chloride cotransporter (NKCC) in the thick ascending limb of the loop of Henle in the kidneys . By inhibiting this transporter, Furosemide prevents the reabsorption of sodium, potassium, and chloride ions, leading to an increase in the excretion of these electrolytes and water .

Pharmacokinetics

Furosemide has a fast onset and short duration of action . It is well absorbed from the gastrointestinal tract, and its bioavailability is high . The average serum clearance of Furosemide is 66 ml/min in patients with renal insufficiency and 219 ml/min in normal subjects . The drug is extensively bound to plasma proteins, and its unbound fraction rapidly increases with decreasing albumin concentration .

Result of Action

The primary result of Furosemide’s action is diuresis, or increased urine production . This leads to decreased fluid accumulation in the body, relieving symptoms of conditions like congestive heart failure, liver cirrhosis, renal disease, and hypertension .

Action Environment

The efficacy and stability of Furosemide can be influenced by various environmental factors. For example, the drug’s diuretic effect can be affected by the patient’s hydration status and electrolyte balance . Additionally, the drug’s absorption and metabolism can be influenced by factors such as the patient’s renal function and liver function .

properties

IUPAC Name |

N-(furan-2-ylmethyl)-1,2,5-thiadiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c12-8(7-5-10-14-11-7)9-4-6-2-1-3-13-6/h1-3,5H,4H2,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJBPOTUEWJCEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=NSN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-1,2,5-thiadiazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N',N'''-(methylenedi-4,1-phenylene)bis[N-(4-methoxyphenyl)urea]](/img/structure/B5728507.png)

![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,2-benzenediol](/img/structure/B5728509.png)

![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)benzamide](/img/structure/B5728516.png)